molecular formula C11H16 B12550214 Bicyclo[5.2.2]undeca-8,10-diene CAS No. 143722-73-0

Bicyclo[5.2.2]undeca-8,10-diene

Cat. No.: B12550214
CAS No.: 143722-73-0
M. Wt: 148.24 g/mol
InChI Key: ITNRXWMLMPIAJK-UHFFFAOYSA-N
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Description

Bicyclo[522]undeca-8,10-diene is a unique bicyclic hydrocarbon compound characterized by its distinctive structure, which includes two fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[5.2.2]undeca-8,10-diene can be synthesized through several methods. One notable method involves the Shapiro reaction, which is a modification of the Bamford-Stevens reaction. This reaction typically involves the treatment of tosyl hydrazones of aldehydes or ketones with strong bases such as sodium methoxide, sodium hydride, or lithium hydride . The reaction proceeds through an elimination mechanism followed by a 1,2-hydrogen shift, leading to the formation of the desired bicyclic compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[5.2.2]undeca-8,10-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-Butyl hydroperoxide in aqueous tetrahydrofuran.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction typically yields the corresponding alkanes or alcohols.

Scientific Research Applications

Bicyclo[5.2.2]undeca-8,10-diene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and stereochemistry.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism by which Bicyclo[5.2.2]undeca-8,10-diene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound may form reactive intermediates that can further react to produce various products. The molecular targets and pathways involved are determined by the nature of these intermediates and the specific conditions of the reaction .

Comparison with Similar Compounds

Bicyclo[5.2.2]undeca-8,10-diene can be compared with other similar bicyclic compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the resulting strain, which influences its reactivity and the types of reactions it can undergo.

Properties

CAS No.

143722-73-0

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

bicyclo[5.2.2]undeca-8,10-diene

InChI

InChI=1S/C11H16/c1-2-4-10-6-8-11(5-3-1)9-7-10/h6-11H,1-5H2

InChI Key

ITNRXWMLMPIAJK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C=CC(CC1)C=C2

Origin of Product

United States

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